molecular formula C7H5Br2NO2 B1611181 Methyl 3,5-dibromopicolinate CAS No. 61830-41-9

Methyl 3,5-dibromopicolinate

Cat. No.: B1611181
CAS No.: 61830-41-9
M. Wt: 294.93 g/mol
InChI Key: JZYLJXUFYOEGFU-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromopicolinate is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl picolinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dibromopicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms at positions 3 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Oxidation: Oxidative reactions can modify the pyridine ring or the ester group, leading to the formation of new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted picolinate, while reduction can produce a hydroxyl-substituted derivative.

Scientific Research Applications

Methyl 3,5-dibromopicolinate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3,5-dibromopicolinate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and ester group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Methyl 3,5-dibromopicolinate can be compared with other brominated picolinates and pyridine derivatives, such as:

  • Methyl 3-bromopicolinate
  • Methyl 5-bromopicolinate
  • Methyl 3,5-dichloropicolinate

Uniqueness: The presence of two bromine atoms at specific positions on the pyridine ring distinguishes this compound from its analogs. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

methyl 3,5-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYLJXUFYOEGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494109
Record name Methyl 3,5-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-41-9
Record name Methyl 3,5-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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